Cas no 1806963-98-3 (6-(Difluoromethyl)-3-fluoro-2-hydroxy-4-methylpyridine)
6-(Difluoromethyl)-3-fluoro-2-hydroxy-4-methylpyridine Chemical and Physical Properties
Names and Identifiers
-
- 6-(Difluoromethyl)-3-fluoro-2-hydroxy-4-methylpyridine
-
- Inchi: 1S/C7H6F3NO/c1-3-2-4(6(9)10)11-7(12)5(3)8/h2,6H,1H3,(H,11,12)
- InChI Key: BTLHEFYGQJLDHS-UHFFFAOYSA-N
- SMILES: FC1C(NC(C(F)F)=CC=1C)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 280
- XLogP3: 1.1
- Topological Polar Surface Area: 29.1
6-(Difluoromethyl)-3-fluoro-2-hydroxy-4-methylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029037697-250mg |
6-(Difluoromethyl)-3-fluoro-2-hydroxy-4-methylpyridine |
1806963-98-3 | 95% | 250mg |
$1,019.20 | 2022-03-31 | |
| Alichem | A029037697-500mg |
6-(Difluoromethyl)-3-fluoro-2-hydroxy-4-methylpyridine |
1806963-98-3 | 95% | 500mg |
$1,819.80 | 2022-03-31 | |
| Alichem | A029037697-1g |
6-(Difluoromethyl)-3-fluoro-2-hydroxy-4-methylpyridine |
1806963-98-3 | 95% | 1g |
$2,779.20 | 2022-03-31 |
6-(Difluoromethyl)-3-fluoro-2-hydroxy-4-methylpyridine Related Literature
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 6-(Difluoromethyl)-3-fluoro-2-hydroxy-4-methylpyridine
Introduction to 6-(Difluoromethyl)-3-fluoro-2-hydroxy-4-methylpyridine (CAS No. 1806963-98-3)
6-(Difluoromethyl)-3-fluoro-2-hydroxy-4-methylpyridine, identified by its Chemical Abstracts Service (CAS) number 1806963-98-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine class, a heterocyclic aromatic structure that serves as a fundamental scaffold in the synthesis of numerous bioactive molecules. The presence of multiple fluorine atoms and functional groups such as hydroxyl and methyl substituents makes this compound a promising candidate for further exploration in drug discovery and development.
The structural features of 6-(Difluoromethyl)-3-fluoro-2-hydroxy-4-methylpyridine contribute to its unique chemical properties and potential biological activities. The difluoromethyl group, in particular, is known for its ability to enhance metabolic stability and binding affinity in drug molecules. This modification has been widely employed in the design of kinase inhibitors, antiviral agents, and other therapeutic compounds. Additionally, the fluoro and hydroxy substituents introduce polarity and hydrogen bonding capabilities, which can influence the compound's solubility, bioavailability, and interactions with biological targets.
In recent years, there has been a surge in research focused on developing novel pyridine derivatives with enhanced pharmacological properties. The compound 6-(Difluoromethyl)-3-fluoro-2-hydroxy-4-methylpyridine has been investigated for its potential applications in various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. Its structural motif aligns well with the requirements for selective targeting of disease-causing enzymes and receptors.
One of the most compelling aspects of this compound is its versatility in synthetic chemistry. The pyridine core provides a stable platform for further functionalization, allowing researchers to modify additional positions with diverse groups to fine-tune biological activity. For instance, studies have explored the impact of varying the electronic properties of the ring by introducing electron-withdrawing or electron-donating groups. Such modifications can significantly alter the compound's interaction with biological targets, leading to improved efficacy and reduced side effects.
The hydroxy group in 6-(Difluoromethyl)-3-fluoro-2-hydroxy-4-methylpyridine serves as a key pharmacophore that can participate in hydrogen bonding interactions with biological macromolecules. This feature is particularly valuable in designing molecules that require precise binding to proteins or nucleic acids. Furthermore, the presence of both fluorine atoms enhances lipophilicity while maintaining sufficient polarity for good cell membrane penetration. This balance is crucial for achieving optimal pharmacokinetic profiles in drug candidates.
Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates like 6-(Difluoromethyl)-3-fluoro-2-hydroxy-4-methylpyridine. Molecular modeling techniques allow researchers to predict binding affinities and identify optimal conformations for interaction with biological targets. These predictions are often validated through experimental studies, which include enzyme inhibition assays, cellular assays, and animal models.
In the context of oncology research, pyridine derivatives have shown promise as inhibitors of kinases involved in cancer cell proliferation and survival. The structural features of 6-(Difluoromethyl)-3-fluoro-2-hydroxy-4-methylpyridine make it a potential lead compound for developing kinase inhibitors with improved selectivity over existing therapies. Preclinical studies have demonstrated that such inhibitors can disrupt signaling pathways critical for tumor growth and metastasis.
The impact of fluorination on drug design cannot be overstated. Fluorinated compounds often exhibit greater metabolic stability, reduced susceptibility to degradation by enzymes, and improved oral bioavailability. These properties are particularly advantageous when designing drugs intended for long-term use or when faced with challenging metabolic environments. The dual fluorination at the difluoromethyl position in 6-(Difluoromethyl)-3-fluoro-2-hydroxy-4-methylpyridine is expected to contribute significantly to these benefits.
Another area of interest is the application of this compound in antiviral therapies. Viruses often rely on host enzymes for replication, making them susceptible to inhibition by small molecule drugs. Pyridine-based inhibitors have been successfully used against viruses such as HIV and hepatitis C by targeting essential enzymatic processes. The unique structural features of 6-(Difluoromethyl)-3-fluoro-2-hydroxy-4-methylpyridine may enable it to interfere with viral replication mechanisms effectively.
The synthesis of complex organic molecules like 6-(Difluoromethyl)-3-fluoro-2-hydroxy-4-methylpyridine requires sophisticated synthetic strategies to achieve high yields and purity. Modern synthetic methods often involve multi-step reactions that incorporate advanced techniques such as palladium-catalyzed cross-coupling reactions, fluorochemical transformations, and protecting group strategies. These methods ensure that the final product meets the stringent requirements for pharmaceutical applications.
Ethical considerations are paramount when conducting research involving pharmaceutical compounds like 6-(Difluoromethyl)-3-fluoro-2-hydroxy-4-methylpyridine. Researchers must adhere to rigorous safety protocols to protect both human subjects and environmental ecosystems during synthesis, testing, and disposal processes. Collaborative efforts between academic institutions, pharmaceutical companies, and regulatory agencies ensure that these ethical standards are maintained throughout the drug development lifecycle.
The future prospects for 6-(Difluoromethyl)-3-fluoro-2-hydroxy-4-methylpyridine are bright given its promising pharmacological profile and synthetic accessibility. Continued research efforts will focus on optimizing its chemical structure for enhanced activity against target diseases while minimizing potential side effects. Advances in biocatalysis and green chemistry may also contribute to more sustainable production methods for this valuable compound.
1806963-98-3 (6-(Difluoromethyl)-3-fluoro-2-hydroxy-4-methylpyridine) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)